molecular formula C7H2BrClF4O B1403867 1-Bromo-4-[chloro(difluoro)methoxy]-2,3-difluoro-benzene CAS No. 1417567-60-2

1-Bromo-4-[chloro(difluoro)methoxy]-2,3-difluoro-benzene

Cat. No.: B1403867
CAS No.: 1417567-60-2
M. Wt: 293.44 g/mol
InChI Key: UCVVKIRKVHNFTD-UHFFFAOYSA-N
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Description

1-Bromo-4-[chloro(difluoro)methoxy]-2,3-difluoro-benzene is an organic compound with the molecular formula C7H4BrClF2O. It is a derivative of benzene, where the benzene ring is substituted with bromine, chlorine, and difluoromethoxy groups.

Preparation Methods

The synthesis of 1-Bromo-4-[chloro(difluoro)methoxy]-2,3-difluoro-benzene typically involves multiple steps. One common method includes the reaction of 1,1-difluoromethoxybenzene with bromine and chlorine under controlled conditions. The reaction conditions often require specific temperatures and catalysts to ensure the desired substitution pattern on the benzene ring . Industrial production methods may involve large-scale reactions in specialized reactors to maintain the purity and yield of the compound.

Chemical Reactions Analysis

1-Bromo-4-[chloro(difluoro)methoxy]-2,3-difluoro-benzene undergoes various chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used. For example, in a Suzuki-Miyaura coupling reaction, the product would be a biaryl compound.

Scientific Research Applications

1-Bromo-4-[chloro(difluoro)methoxy]-2,3-difluoro-benzene has several applications in scientific research:

Mechanism of Action

The mechanism by which 1-Bromo-4-[chloro(difluoro)methoxy]-2,3-difluoro-benzene exerts its effects depends on the specific reactions it undergoes. In substitution reactions, the bromine atom is typically displaced by a nucleophile. In coupling reactions, the palladium catalyst facilitates the formation of a new carbon-carbon bond by coordinating with the bromine atom and the boronic acid derivative .

Comparison with Similar Compounds

Similar compounds to 1-Bromo-4-[chloro(difluoro)methoxy]-2,3-difluoro-benzene include:

    1-Bromo-4-chlorobenzene: Lacks the difluoromethoxy group, making it less reactive in certain reactions.

    1-Chloro-4-[difluoro(methoxy)]benzene: Similar structure but without the bromine atom, affecting its reactivity and applications.

    1-Bromo-2,3-difluorobenzene:

These comparisons highlight the unique combination of substituents in this compound, which contribute to its distinct reactivity and applications.

Properties

IUPAC Name

1-bromo-4-[chloro(difluoro)methoxy]-2,3-difluorobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H2BrClF4O/c8-3-1-2-4(6(11)5(3)10)14-7(9,12)13/h1-2H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UCVVKIRKVHNFTD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1OC(F)(F)Cl)F)F)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H2BrClF4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001201722
Record name Benzene, 1-bromo-4-(chlorodifluoromethoxy)-2,3-difluoro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001201722
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

293.44 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1417567-60-2
Record name Benzene, 1-bromo-4-(chlorodifluoromethoxy)-2,3-difluoro-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1417567-60-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Benzene, 1-bromo-4-(chlorodifluoromethoxy)-2,3-difluoro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001201722
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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